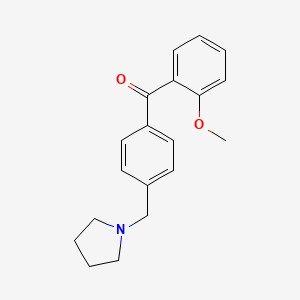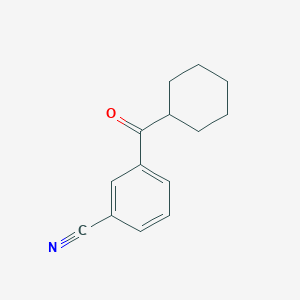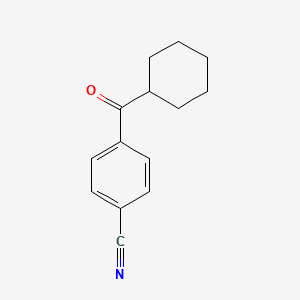
2-Methoxy-4'-pyrrolidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-4’-pyrrolidinomethyl benzophenone, also known as MPBP, is a psychoactive drug that belongs to the class of designer drugs known as cathinones. It has a molecular formula of C19H21NO2 and a molecular weight of 295.38 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4’-pyrrolidinomethyl benzophenone consists of a benzophenone core with a methoxy group (OCH3) attached to the 2-position and a pyrrolidinomethyl group attached to the 4’-position .Scientific Research Applications
Environmental Detection and Exposure
2-Methoxy-4'-pyrrolidinomethyl benzophenone, a derivative of benzophenone-type UV filters, is widely present in various personal care products. It's detected in environmental samples like water and human matrices such as urine, indicating widespread human exposure. Studies have shown its presence in young adults in China, with median concentrations found in urine samples (Gao et al., 2015). The concentrations varied with geography and demographics but didn't significantly differ between genders or urban and rural populations.
Health and Safety Studies
The health effects of benzophenone-type compounds, including 2-Methoxy-4'-pyrrolidinomethyl benzophenone, have been the subject of various studies. Research has highlighted concerns about reproductive toxicity and endocrine disruption. For instance, a systematic review of human and animal studies revealed that high levels of exposure to benzophenone-3, a related compound, could link to changes in birth weight and gestational age in humans, and reproductive changes in animals (Ghazipura et al., 2017).
Analytical Methods for Detection
Advancements in analytical techniques have enabled precise detection of benzophenone derivatives in various samples. For example, a method involving dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry has been developed for the determination of benzophenone-3 and its main metabolites in human serum (Tarazona, Chisvert, & Salvador, 2013). These methods are crucial for assessing human exposure levels and potential health risks.
Environmental Remediation
There is ongoing research on methods for removing benzophenone derivatives from environmental samples. A study on the fabrication of tertiary amine-functionalized adsorption resins showed effectiveness in removing benzophenone-4 from water. This method demonstrated a high adsorption capacity, indicating its potential for environmental cleanup of similar compounds (Zhou et al., 2018).
Skin Penetration and Metabolism
The skin penetration and metabolism of benzophenone derivatives have also been a focus of research. A study found that benzophenone-3, when applied topically, penetrates skin layers and enters the bloodstream, being excreted in urine. It also crosses the placental barrier, raising concerns about prenatal exposure (Wnuk & Kajta, 2021).
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKAPCFYXAUZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642732 |
Source


|
| Record name | (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898775-97-8 |
Source


|
| Record name | Methanone, (2-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














